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Compound Name: Myelin Basic Protein(87-99)

Cat. No.: B1142083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Myelin Basic Protein (MBP) (87-99), an immunodominant epitope of MBP, is widely recognized

for its role in inducing Experimental Autoimmune Encephalomyelitis (EAE), a key animal model

for multiple sclerosis (MS). However, the utility of this peptide and its derivatives extends far

beyond disease induction, offering a versatile tool for fundamental immunology and therapeutic

development. These application notes provide an overview of the advanced uses of MBP(87-

99) and its altered peptide ligands (APLs), complete with detailed protocols for their

implementation in your research.

Application Note 1: Probing T-Cell Activation and
Proliferation
MBP(87-99) serves as a specific antigen to stimulate and study the behavior of autoreactive T-

cells. It is an invaluable tool for in vitro assays to assess T-cell proliferation, cytokine profiles,

and the signaling pathways involved in the autoimmune response. By using MBP(87-99) to

challenge peripheral blood mononuclear cells (PBMCs) from MS patients or T-cells from

immunized animals, researchers can gain insights into the cellular and molecular mechanisms

of MS pathogenesis.

Application Note 2: Induction of Immune Tolerance
and Th1 to Th2 Immune Deviation
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A pivotal application of modified MBP(87-99) peptides lies in the induction of immune tolerance.

Altered Peptide Ligands (APLs) of MBP(87-99), typically with amino acid substitutions at key T-

cell receptor (TCR) contact sites such as Lysine at position 91 and Proline at position 96, can

modulate the T-cell response.[1][2][3] These APLs can shift the immune response from a pro-

inflammatory Th1 phenotype, characterized by the secretion of IFN-γ, to an anti-inflammatory

and potentially tolerogenic Th2 phenotype, marked by the production of IL-4 and IL-10.[1][3]

This makes them promising candidates for the development of antigen-specific

immunotherapies for MS.[2][3]

Application Note 3: Development and Screening of
Therapeutic Peptides
The MBP(87-99) peptide is a foundational tool for the design and preclinical testing of novel

peptide-based therapeutics for autoimmune diseases. This includes the creation of APLs,

cyclized peptides for enhanced stability, and peptide-drug conjugates.[2] Researchers can

systematically modify the MBP(87-99) sequence and then use the in vitro assays described

below to screen for peptides with desired immunomodulatory properties, such as reduced T-cell

proliferation and a favorable cytokine profile.

Quantitative Data Summary
The following tables summarize the quantitative effects of MBP(87-99) and its APLs on T-cell

responses as reported in the literature.

Table 1: Effect of MBP(87-99) and Altered Peptide Ligands on T-Cell Cytokine Secretion
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Peptide
T-Cell
Source

In Vitro
Stimulation

IFN-γ
Secretion
(Spot
Forming
Units/10^6
cells)

IL-4
Secretion
(Spot
Forming
Units/10^6
cells)

Reference

Native

MBP(87-99)

SJL/J Mouse

Splenocytes
10 µg/mL ~250 Undetectable [1]

[R91,

A96]MBP(87-

99)

SJL/J Mouse

Splenocytes
10 µg/mL

~175 (30%

decrease)
~50 [1]

[A91,

A96]MBP(87-

99)

SJL/J Mouse

Splenocytes
10 µg/mL Undetectable ~125 [1]

cyclo(87-99)

[Cit91,A96,Cit

97]MBP(87-

99)-Mannan

SJL/J Mouse

Splenocytes
10 µg/mL ~350 Undetectable [4]

Table 2: Proliferative Response of T-Cells to MBP(87-99) and its Analogs
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Peptide Cell Type Concentration
Proliferation
(Stimulation
Index)

Reference

Linear MBP(87-

99)

Human CD4+ T-

cell line (MS

patient)

10 µM High [2]

cyclo(87-

99)MBP(87-99)

Human CD4+ T-

cell line (MS

patient)

10 µM High [2]

cyclo(91-99)

[Ala96]MBP(87-

99)

Human CD4+ T-

cell line (MS

patient)

10 µM Inhibited [2]

cyclo(87-99)

[Arg91,

Ala96]MBP(87-

99)

Human CD4+ T-

cell line (MS

patient)

10 µM Inhibited [2]

Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol details the procedure for measuring the proliferative response of T-cells to

MBP(87-99) and its APLs using [3H]-thymidine incorporation.

Materials:

MBP(87-99) or APL peptides (lyophilized)

Sterile, endotoxin-free PBS or cell culture medium for peptide reconstitution

Peripheral Blood Mononuclear Cells (PBMCs) from human subjects or splenocytes from

immunized mice

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL

penicillin, and 100 µg/mL streptomycin)
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96-well round-bottom cell culture plates

[3H]-thymidine (1 µCi/well)

Cell harvester and scintillation counter

Procedure:

Peptide Preparation: Reconstitute lyophilized peptides in sterile PBS or culture medium to a

stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 to working

concentrations (e.g., 1, 10, 25, 50 µg/mL).

Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation or

prepare a single-cell suspension of splenocytes from immunized mice. Resuspend cells in

complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

Assay Setup:

Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

Add 100 µL of the peptide solutions at various concentrations to the respective wells in

triplicate.

Include a negative control (cells with medium only) and a positive control (e.g.,

Concanavalin A at 5 µg/mL).

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

Thymidine Labeling: 16-18 hours before the end of the incubation, add 1 µCi of [3H]-

thymidine to each well.

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester.

Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI

= mean CPM of stimulated wells / mean CPM of unstimulated wells).

Protocol 2: Cytokine Secretion Assay (ELISpot)
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This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay for the detection of

single cells secreting specific cytokines (e.g., IFN-γ and IL-4) in response to MBP(87-99)

peptides.

Materials:

ELISpot plate (PVDF-bottomed 96-well plate)

Capture antibodies for IFN-γ and IL-4

Sterile PBS and 35% ethanol

Blocking solution (e.g., PBS with 1% BSA)

MBP(87-99) or APL peptides

PBMCs or splenocytes

Biotinylated detection antibodies for IFN-γ and IL-4

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

ELISpot reader

Procedure:

Plate Coating:

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile PBS.

Coat the wells with the capture antibody overnight at 4°C.

Plate Blocking: Wash the plate and block with a blocking solution for 2 hours at room

temperature.

Cell Plating and Stimulation:
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Wash the plate and add 2-5 x 10^5 cells per well.

Add MBP(87-99) or APL peptides to the wells at a final concentration of 10 µg/mL.

Include negative (cells only) and positive (e.g., PHA or ConA) controls.

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plate to remove cells.

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

Wash and add streptavidin-enzyme conjugate, then incubate for 1 hour.

Wash and add the substrate until distinct spots emerge.

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots

using an ELISpot reader. Express results as spot-forming units (SFU) per million cells.

Protocol 3: In Vitro Induction of Th1 to Th2 Immune
Deviation
This protocol outlines a method to assess the ability of MBP(87-99) APLs to shift the cytokine

response of T-cells from a Th1 to a Th2 profile.

Materials:

Native MBP(87-99) and APL peptides

PBMCs from MS patients or splenocytes from mice immunized with native MBP(87-99)

Complete RPMI-1640 medium

24-well cell culture plates

ELISA kits for IFN-γ and IL-4
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(Optional) Flow cytometry antibodies for intracellular cytokine staining (anti-CD4, anti-IFN-γ,

anti-IL-4)

Procedure:

Cell Culture: Plate 1 x 10^6 cells/mL in a 24-well plate.

Peptide Stimulation: Stimulate the cells with either native MBP(87-99) or an APL at a

concentration of 10-20 µg/mL. Include an unstimulated control.

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: Centrifuge the plate and collect the supernatants for cytokine

analysis by ELISA.

ELISA: Perform ELISA for IFN-γ and IL-4 on the collected supernatants according to the

manufacturer's instructions.

(Optional) Intracellular Cytokine Staining:

After 6 hours of stimulation in the presence of a protein transport inhibitor (e.g., Brefeldin

A), harvest the cells.

Stain for surface markers (e.g., CD4).

Fix and permeabilize the cells.

Stain for intracellular IFN-γ and IL-4.

Analyze by flow cytometry to determine the percentage of CD4+ T-cells producing each

cytokine.

Data Analysis: Compare the levels of IFN-γ and IL-4 produced in response to the native

peptide versus the APL. A significant decrease in the IFN-γ/IL-4 ratio for the APL-stimulated

cells indicates a Th1 to Th2 shift.
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Caption: Th1 to Th2 immune deviation by MBP(87-99) APLs.
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Altered Peptide Ligand (APL) Design Strategy

Functional Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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